
Tetrazine-Ph-NHCO-PEG3-alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-Ph-NHCO-PEG3-alcohol is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is notable for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups . This property makes it a valuable reagent in click chemistry, a field that enables the rapid and efficient synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazine-Ph-NHCO-PEG3-alcohol typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles, followed by cyclization.
Attachment of the PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG reacts with an activated ester or halide.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the PEG chain and the tetrazine group, typically using carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the tetrazine and PEG intermediates.
Automated Coupling Reactions: Use of automated reactors to perform the coupling reactions efficiently.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
化学反应分析
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The tetrazine group undergoes IEDDA reactions with strained alkenes, such as trans-cyclooctene (TCO) , norbornene , and cyclopropene , forming stable dihydropyridazine adducts . This reaction is characterized by unmatched kinetics and selectivity in aqueous environments, making it ideal for bioconjugation.
Key Features of IEDDA:
-
Rate Constants : Second-order rate constants for tetrazine-TCO reactions vary significantly with solvent and substituents. In acetonitrile, rates range from 0.1–10 M⁻¹s⁻¹, while in DPBS buffer (pH 7.4), rates accelerate to 10–10,000 M⁻¹s⁻¹ due to hydrogen bonding and solvent polarity effects .
-
Substituent Effects : Electron-withdrawing groups (EWGs) on the tetrazine’s phenyl ring enhance reactivity. For example, fluorine or carbonyl substituents increase reaction rates by up to 100-fold compared to unmodified tetrazines .
Kinetics Data Table:
Tetrazine Derivative | Substituent on Phenyl Ring | kCH3CN (M⁻¹s⁻¹) | kDPBS (M⁻¹s⁻¹) |
---|---|---|---|
3-Phenyltetrazine | -H | 0.5 | 50 |
3-(4-CF₃-Ph)-Tetrazine | -CF₃ | 5.2 | 1,200 |
3-(3-F-4-Me-Ph)-Tetrazine | -F, -CH₃ | 2.8 | 800 |
Data adapted from kinetic studies in CH₃CN and DPBS .
Substituent-Driven Reactivity Modulation
The phenyl-NHCO-PEG3-alcohol substituent in Tetrazine-Ph-NHCO-PEG3-alcohol introduces steric and electronic effects:
-
Electronic Effects : The NHCO group acts as a moderate EWG, increasing tetrazine’s electrophilicity and reaction rate with TCO .
-
Steric Effects : The PEG3 spacer reduces steric hindrance, improving accessibility for strained alkenes while enhancing aqueous solubility .
Stability and Solvent Compatibility
科学研究应用
PROTAC Development
The primary application of Tetrazine-Ph-NHCO-PEG3-alcohol lies in the development of PROTACs, which are bifunctional molecules designed to induce the ubiquitination and subsequent degradation of specific proteins by the proteasome. This technology has opened new avenues for treating diseases that are driven by aberrant protein levels, such as cancer and neurodegenerative disorders.
Key Features:
- Targeted Degradation: Allows for the selective degradation of proteins involved in disease pathways.
- Versatility: Can be adapted to target various proteins by changing the ligand component.
Cancer Therapeutics
This compound is utilized in creating PROTACs aimed at oncogenic proteins. By selectively degrading these proteins, researchers aim to inhibit tumor growth and overcome drug resistance.
Case Studies:
- Targeting Oncogenes: Studies have demonstrated effective degradation of mutant forms of oncogenes using PROTACs linked with this compound, leading to reduced tumor proliferation in preclinical models .
Immunomodulation
The compound has also been explored for its potential in immunotherapy. By targeting specific immune checkpoint proteins, it can enhance anti-tumor immunity.
Research Insights:
- Checkpoint Inhibition: PROTACs utilizing this linker have shown promise in degrading immune checkpoints such as PD-L1, thereby enhancing T-cell responses against tumors .
Mechanistic Insights
The mechanism by which this compound functions involves its ability to form stable linkages through click chemistry with target proteins. This reaction is facilitated by the inherent reactivity of tetrazines with strained alkenes, allowing for rapid and efficient conjugation under physiological conditions.
Comparative Analysis of Linkers Used in PROTACs
Linker Type | Advantages | Limitations |
---|---|---|
Tetrazine-based | High specificity; rapid reaction kinetics | Requires careful handling due to reactivity |
Ubiquitin-like linkers | Established pathways for protein degradation | Limited versatility for diverse targets |
Alkyl linkers | Simple synthesis; stable under various conditions | Less effective in promoting targeted degradation |
作用机制
Tetrazine-Ph-NHCO-PEG3-alcohol exerts its effects through the following mechanisms:
iEDDA Reactions: The tetrazine group undergoes a rapid and selective reaction with TCO-containing molecules, forming stable adducts.
Protein Degradation: In the context of PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome
相似化合物的比较
Tetrazine-Ph-NHCO-PEG3-alcohol is unique due to its combination of a tetrazine group, a PEG chain, and an alcohol functional group. Similar compounds include:
Tetrazine-PEG4-alcohol: Similar structure but with a longer PEG chain.
Tetrazine-Ph-NHCO-PEG2-alcohol: Similar structure but with a shorter PEG chain.
Tetrazine-Ph-NHCO-PEG3-amine: Similar structure but with an amine functional group instead of an alcohol
This compound stands out due to its optimal balance of reactivity and solubility, making it a versatile reagent in various applications.
生物活性
Tetrazine-Ph-NHCO-PEG3-alcohol is a PEG-based linker utilized in PROTAC (Proteolysis Targeting Chimeras) technology, which has gained significant attention in the field of drug development due to its ability to selectively degrade target proteins. This compound exhibits remarkable biological activity across various pathways and applications, making it a versatile tool in modern biochemistry and pharmacology.
This compound features:
- Molecular Formula : C₁₈H₂₅N₅O₅
- Molecular Weight : Approximately 393.43 g/mol
- Functional Groups : Contains a tetrazine moiety, phenyl group, and a PEG (polyethylene glycol) spacer, enhancing its solubility and biocompatibility.
The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal reactions. It facilitates the inverse electron demand Diels-Alder reaction with strained alkenes, such as trans-cyclooctene (TCO), allowing for selective conjugation in complex biological environments without interfering with native biomolecules. This selectivity is crucial for applications in:
- Fluorescent imaging
- Drug delivery systems
- Targeted protein degradation
1. PROTAC Development
This compound serves as an essential component in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. This approach has been shown to effectively modulate cellular pathways involved in cancer and neurodegenerative diseases.
2. Bioconjugation
The compound's rapid kinetics allow it to conjugate with low-abundance biopolymers, enhancing the specificity and efficiency of drug delivery systems. The PEG spacer improves solubility and reduces immunogenicity, making it suitable for therapeutic applications.
3. Targeted Therapy
Research indicates that this compound can be utilized in antibody-drug conjugates (ADCs) to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.
Case Study 1: Cancer Therapy
A study demonstrated the efficacy of PROTACs containing Tetrazine linkers in degrading the oncogenic protein BRD4, leading to reduced tumor growth in xenograft models. The results highlighted a significant decrease in cell proliferation markers and an increase in apoptosis indicators.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on the use of Tetrazine-based PROTACs targeting tau protein aggregates associated with Alzheimer’s disease. The findings revealed that these compounds could effectively reduce tau levels in neuronal cells, suggesting potential therapeutic avenues for neurodegeneration.
Data Table: Biological Activity Overview
Activity Type | Specific Targets/Pathways | Observed Effects |
---|---|---|
Anti-infection | Various viral and bacterial targets | Inhibition of pathogen replication |
Apoptosis | Cancer cell lines | Induction of programmed cell death |
Autophagy | Cellular stress response | Enhanced degradation of damaged organelles |
Cell Cycle/DNA Damage | Cyclin-dependent kinases | Cell cycle arrest and DNA repair enhancement |
Immunology/Inflammation | Cytokines and immune receptors | Modulation of inflammatory responses |
属性
分子式 |
C18H25N5O5 |
---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C18H25N5O5/c24-6-8-27-10-12-28-11-9-26-7-5-17(25)19-13-15-1-3-16(4-2-15)18-22-20-14-21-23-18/h1-4,14,24H,5-13H2,(H,19,25) |
InChI 键 |
OYHGYVQRFGTURA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCO)C2=NN=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。